molecular formula C17H19N3OS B2819791 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone CAS No. 1788542-21-1

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone

Cat. No. B2819791
M. Wt: 313.42
InChI Key: UYYMWTFAITYIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their diverse biological activities. The purpose of 2.1]octan-8-yl)(quinoxalin-2-yl)methanone.

Scientific Research Applications

Antibacterial Activity

Research has shown the synthesis and characterization of compounds with structural similarities to the queried chemical, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in the development of new antibacterial agents. For instance, cinchonidine-based homopolymers have been evaluated for their inhibitory effects against bacterial strains, showing promising antibacterial properties (Kumar et al., 2017). Similarly, thiazolopyrazine-incorporated quinolone antibacterials demonstrated potent activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

Synthesis Techniques

The development of new synthetic pathways to create structurally complex and functionalized molecules is another area of application. A method using rhodium chelation-assisted C-O bond activation for the synthesis of ketones from unactivated esters represents a significant advancement in this field. This technique offers a streamlined approach to constructing ketones with heterocyclic rings, which are crucial in drug development (Wang et al., 2013).

Drug Development

Several studies focus on the synthesis of novel compounds with potential applications in treating various health conditions. For example, compounds with structures related to the queried chemical have been evaluated for their antimicrobial and anticancer activities, revealing their potential as new therapeutic agents. A study on azabicyclo octa-1,3,5-trien-8-one analogues of imidazoquinoline outlined their promising antibacterial and anticancer properties, supported by molecular docking studies suggesting their mechanism of action (Kayarmar et al., 2014).

properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-22-13-8-11-6-7-12(9-13)20(11)17(21)16-10-18-14-4-2-3-5-15(14)19-16/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWTFAITYIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone

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